Cas no 767-99-7 (cis-2-Phenyl-2-butene)

cis-2-Phenyl-2-butene structure
cis-2-Phenyl-2-butene structure
Nome del prodotto:cis-2-Phenyl-2-butene
Numero CAS:767-99-7
MF:C10H12
MW:132.202282905579
CID:862024
PubChem ID:5358306

cis-2-Phenyl-2-butene Proprietà chimiche e fisiche

Nomi e identificatori

    • benzene, (1-methyl-1-propenyl)-, (z)-
    • cis-2-Phenyl-2-butene
    • (2Z)-2-Buten-2-ylbenzene
    • BENZENE,(1-METHYL-1-PROPENYL)
    • trans-2-Phenyl-2-butene
    • (Z)-2-Phenyl-2-butene
    • UGUYQBMBIJFNRM-OQFOIZHKSA-N
    • 2-Butene, 2-phenyl-, (Z)-
    • (Z)-but-2-en-2-ylbenzene
    • starbld0001420
    • 2-Butene, 2-phenyl-, trans
    • 9-HYDROXYNONANOICACID
    • 2-PHENYL-2-BUTENE
    • [(Z)-but-2-en-2-yl]benzene
    • trans-.alpha.,.beta.-Dimethylstilbene
    • NSC911
    • (Z)-(1-methyl-1-propenyl)-benzene
    • trans-.alpha.,.beta.-Dimethylstyrene
    • NSC-911
    • [(1Z)-1-Methyl-1-propenyl]benzene #
    • DTXSID40875936
    • 2082-61-3
    • [(Z)-1-methyl-prop-1-enyl]-benzene
    • 767-99-7
    • AKOS006273824
    • Benzene, ((1Z)-1-methyl-1-propenyl)-
    • G66000
    • 2-Phenyl-2-butene pound mixture of cis and trans pound(c)
    • 99% pound mixture of cis and trans pound(c)
    • Inchi: InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H3/b9-3-
    • Chiave InChI: UGUYQBMBIJFNRM-OQFOIZHKSA-N
    • Sorrisi: CC=C(C)C1=CC=CC=C1

Proprietà calcolate

  • Massa esatta: 132.093900383g/mol
  • Massa monoisotopica: 132.093900383g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 116
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0Ų
  • XLogP3: 3.7

Proprietà sperimentali

  • Densità: 0.8918
  • Punto di fusione: -41.43°C (estimate)
  • Punto di ebollizione: 173°C
  • Indice di rifrazione: 1.5193

cis-2-Phenyl-2-butene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
P139880-250mg
cis-2-Phenyl-2-butene
767-99-7
250mg
$ 170.00 2022-06-03
SHENG KE LU SI SHENG WU JI SHU
sc-478682-250 mg
cis-2-Phenyl-2-butene,
767-99-7
250MG
¥2,858.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-478247-5 mg
cis-2-Phenyl-d5-2-butene,
767-99-7
5mg
¥2,858.00 2023-07-11
1PlusChem
1P00G5BL-1g
BENZENE,(1-METHYL-1-PROPENYL)
767-99-7 98%
1g
$353.00 2024-04-21
1PlusChem
1P00G5BL-100mg
BENZENE,(1-METHYL-1-PROPENYL)
767-99-7 98%
100mg
$77.00 2024-04-21
A2B Chem LLC
AH52593-1g
BENZENE,(1-METHYL-1-PROPENYL)
767-99-7 98%
1g
$283.00 2024-04-19
1PlusChem
1P00G5BL-250mg
BENZENE,(1-METHYL-1-PROPENYL)
767-99-7 98%
250mg
$131.00 2024-04-21
TRC
P139880-2.5g
cis-2-Phenyl-2-butene
767-99-7
2.5g
$ 1360.00 2022-06-03
SHENG KE LU SI SHENG WU JI SHU
sc-478682-250mg
cis-2-Phenyl-2-butene,
767-99-7
250mg
¥2858.00 2023-09-05
A2B Chem LLC
AH52593-250mg
BENZENE,(1-METHYL-1-PROPENYL)
767-99-7 98%
250mg
$105.00 2024-04-19
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